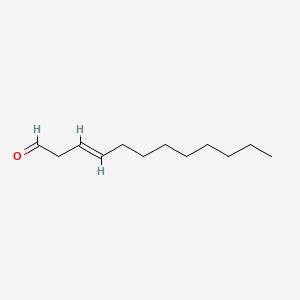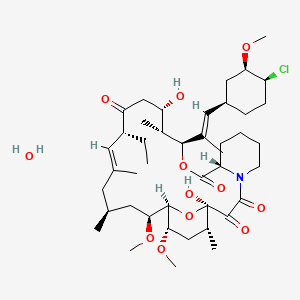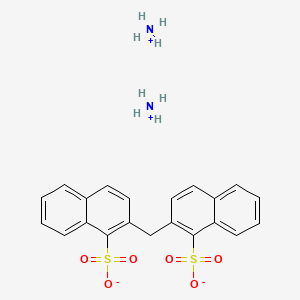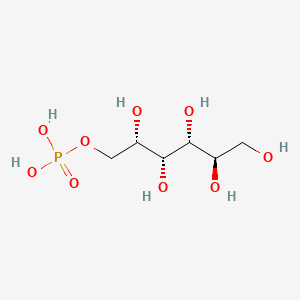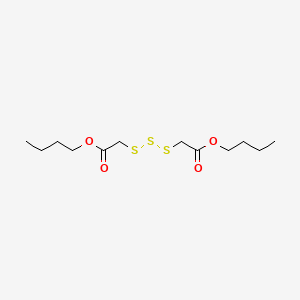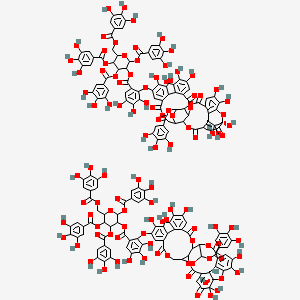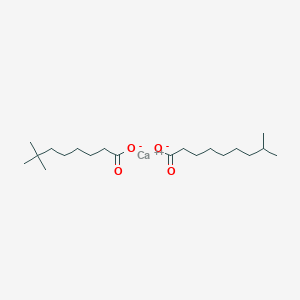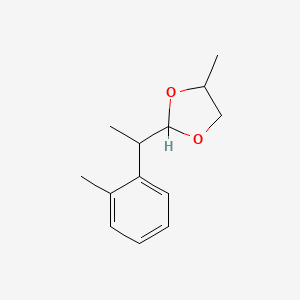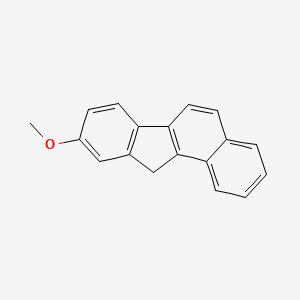
11H-Benzo(a)fluorene, 9-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Benzo(a)fluorene, 9-methoxy- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H12O It is a derivative of benzo(a)fluorene, where a methoxy group is attached to the ninth position of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Benzo(a)fluorene, 9-methoxy- typically involves the methoxylation of benzo(a)fluorene. This can be achieved through various methods, including:
Methoxylation using Methanol and Acid Catalyst: Benzo(a)fluorene is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Methoxylation using Dimethyl Sulfate: Another method involves the use of dimethyl sulfate as the methoxylating agent. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of 11H-Benzo(a)fluorene, 9-methoxy- may involve large-scale methoxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Types of Reactions:
Oxidation: 11H-Benzo(a)fluorene, 9-methoxy- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
11H-Benzo(a)fluorene, 9-methoxy- has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 11H-Benzo(a)fluorene, 9-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Benzo(a)fluorene: The parent compound without the methoxy group.
9-Methoxyfluorene: A similar compound with the methoxy group attached to the fluorene ring but lacking the benzo(a) structure.
Chrysofluorene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Uniqueness: 11H-Benzo(a)fluorene, 9-methoxy- is unique due to the presence of the methoxy group, which can significantly alter its chemical and biological properties compared to its parent compound and other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6235-04-7 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
9-methoxy-11H-benzo[a]fluorene |
InChI |
InChI=1S/C18H14O/c1-19-14-7-9-16-13(10-14)11-18-15-5-3-2-4-12(15)6-8-17(16)18/h2-10H,11H2,1H3 |
InChI Key |
VKEISKRLQPFONR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






